
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane, also known as DMSO2-DMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is a sulfone derivative of cyclohexane, which is formed by the reaction of dimethyl sulfone and 2,3-dimethylcyclohexanone.
Wirkmechanismus
The mechanism of action of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the development of various inflammatory diseases. By inhibiting the production of prostaglandins, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane exhibits potent anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit low toxicity and good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is its potent anti-inflammatory and analgesic properties. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane exhibits low toxicity and good pharmacokinetic properties.
However, one of the major limitations of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is its limited solubility in water, which makes it difficult to use in aqueous solutions. In addition, the synthesis of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is a complex process, which requires the use of an acid catalyst.
Zukünftige Richtungen
There are several future directions for the research on 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane. One of the potential applications of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is in the development of new anti-inflammatory and analgesic drugs. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane could be used as a solvent for the synthesis of new metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Conclusion:
In conclusion, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent anti-inflammatory and analgesic properties and has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, its limited solubility in water and the complex synthesis process are some of the major limitations of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane. Nonetheless, there are several future directions for the research on 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane, which could lead to the development of new drugs and materials with potential applications in various fields.
Synthesemethoden
The synthesis of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane involves the reaction of dimethyl sulfone and 2,3-dimethylcyclohexanone, which is catalyzed by an acid catalyst. The reaction occurs at a temperature range of 80-100°C for 2-3 hours. The yield of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is approximately 70-80% in this method.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit potent anti-inflammatory and analgesic properties. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In material science, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been used as a solvent for the synthesis of various metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
In organic synthesis, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been used as a reagent for the synthesis of various organic compounds such as amides, esters, and ketones.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoylamino)-2,3-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-8-6-5-7-10(9(8)2)11-15(13,14)12(3)4/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMGKPNAPUWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

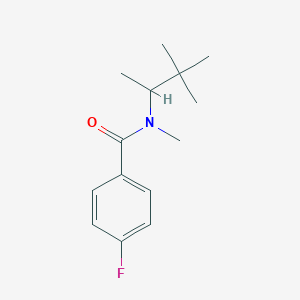
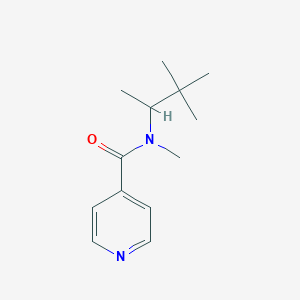

![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
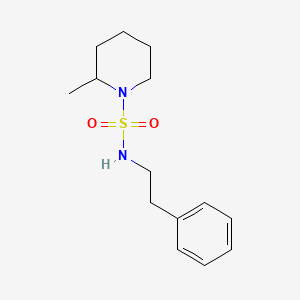
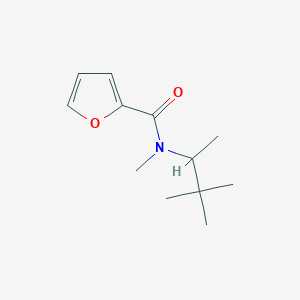
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
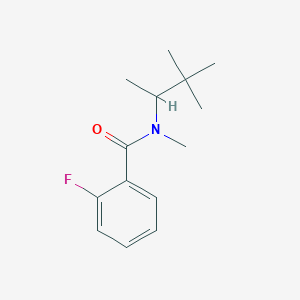
![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)
